molecular formula C14H14F3NO2S2 B2769296 4,4,4-Trifluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]butanamide CAS No. 2320214-87-5

4,4,4-Trifluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]butanamide

Cat. No. B2769296
M. Wt: 349.39
InChI Key: BNHZNCNDNPJUAY-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4,4,4-Trifluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]butanamide is not fully understood. However, it is believed to interact with specific biological molecules, leading to changes in their function and activity.

Biochemical And Physiological Effects

Studies have shown that 4,4,4-Trifluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]butanamide has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4,4,4-Trifluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]butanamide is its versatility in various scientific applications. However, one of the limitations is its high cost and the difficulty in synthesizing it in large quantities.

Future Directions

There are several future directions for research on 4,4,4-Trifluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]butanamide. One potential direction is the development of new fluorescent probes for imaging biological systems. Another direction is the investigation of its potential use in the treatment of cancer and other diseases. Additionally, the development of new and more efficient synthesis methods for this compound is an area of ongoing research.
Conclusion:
In conclusion, 4,4,4-Trifluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]butanamide is a versatile and potentially useful compound in various scientific applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of 4,4,4-Trifluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]butanamide involves the reaction of 4,4,4-trifluorobutanoyl chloride with 2-(5-thiophen-2-ylthiophen-2-yl)ethanol in the presence of a base. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

4,4,4-Trifluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]butanamide has various potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for imaging biological systems. It has also been investigated for its potential use in the synthesis of new drugs and as a building block for the development of new materials.

properties

IUPAC Name

4,4,4-trifluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO2S2/c15-14(16,17)6-5-13(20)18-8-9(19)10-3-4-12(22-10)11-2-1-7-21-11/h1-4,7,9,19H,5-6,8H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHZNCNDNPJUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)CCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4,4,4-trifluorobutanamide

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